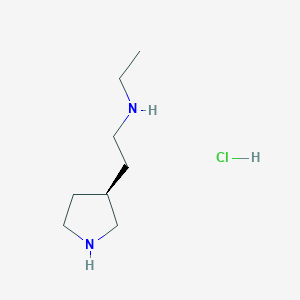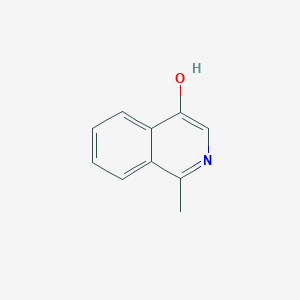
4-Isoquinolinol, 1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoquinolinol, 1-methyl- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Méthodes De Préparation
The synthesis of 4-Isoquinolinol, 1-methyl- can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions.
Gabriel-Colman Rearrangement: This method uses phthalimide as the raw material and proceeds via rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride.
Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis of isoquinoline and its derivatives .
Analyse Des Réactions Chimiques
4-Isoquinolinol, 1-methyl- undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to their corresponding tetrahydroisoquinoline forms.
Substitution: Isoquinoline derivatives can undergo substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. Major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and substituted isoquinolines .
Applications De Recherche Scientifique
4-Isoquinolinol, 1-methyl- has several scientific research applications:
Medicinal Chemistry: Isoquinoline derivatives are used as components of anti-cancer, anti-malarial, and other drugs.
Organic Synthesis: Isoquinoline derivatives are used as intermediates in the synthesis of various organic compounds.
Biological Studies: Isoquinoline derivatives are studied for their biological activities, including their potential as enzyme inhibitors and receptor antagonists.
Mécanisme D'action
The mechanism of action of 4-Isoquinolinol, 1-methyl- involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives can act as enzyme inhibitors, receptor antagonists, or modulators of various signaling pathways . The specific molecular targets and pathways involved depend on the structure and functional groups of the isoquinoline derivative.
Comparaison Avec Des Composés Similaires
4-Isoquinolinol, 1-methyl- can be compared with other similar compounds, such as:
Quinoline: A structural isomer of isoquinoline, known for its use in anti-malarial drugs.
1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids, such as papaverine.
Tetrahydroisoquinoline: A reduced form of isoquinoline, used in the synthesis of various pharmaceuticals.
The uniqueness of 4-Isoquinolinol, 1-methyl- lies in its specific structure and functional groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Propriétés
Numéro CAS |
27311-64-4 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1-methylisoquinolin-4-ol |
InChI |
InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)10(12)6-11-7/h2-6,12H,1H3 |
Clé InChI |
FGISAWMEMVYNRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C2=CC=CC=C12)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


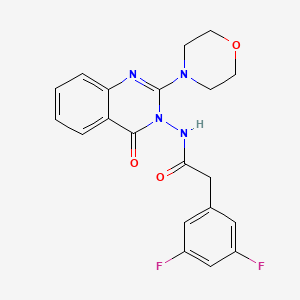
![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)
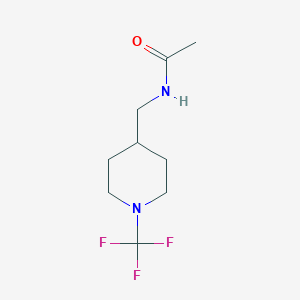
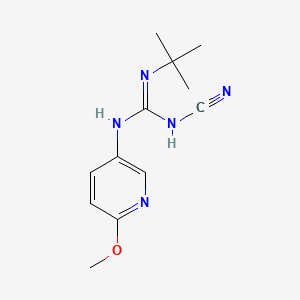
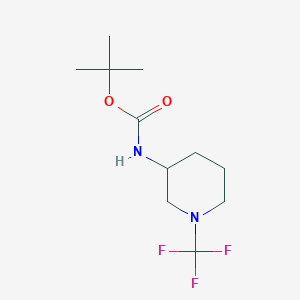
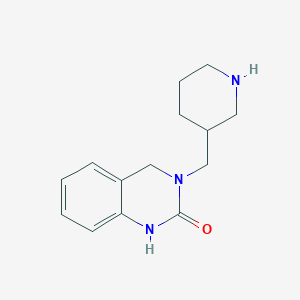
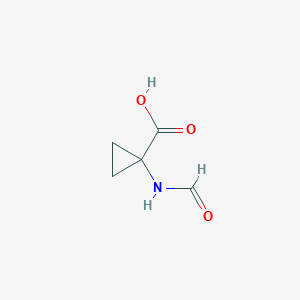
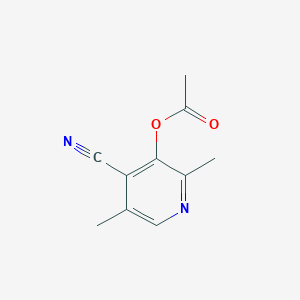
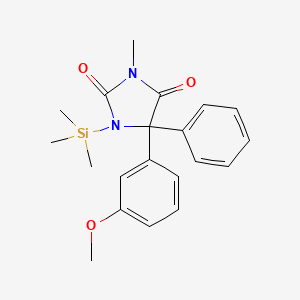
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13950866.png)
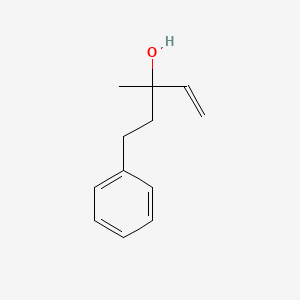
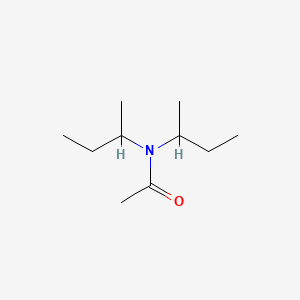
![1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-](/img/structure/B13950892.png)
